

electrophilic substitution on phenoxybenzene

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 1-(Bromomethyl)-4-phenoxybenzene |
| Cat. No.: | B1332693 |

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Core Principles of Reactivity

Phenoxybenzene undergoes electrophilic aromatic substitution readily due to the influence of the phenoxy (-OPh) group. This substituent significantly affects both the reactivity of the aromatic rings and the regioselectivity of the substitution.

Directing Effects of the Phenoxy Group

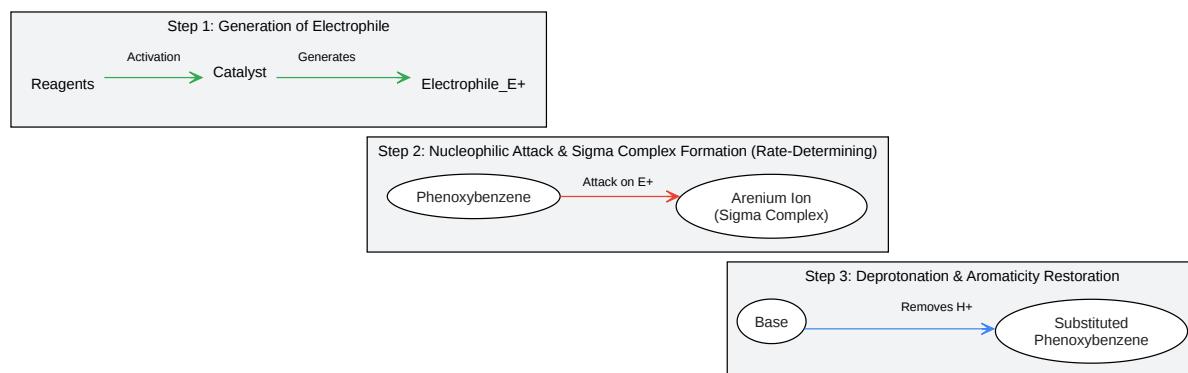
The oxygen atom of the phenoxy group possesses lone pairs of electrons that are delocalized into the attached benzene ring through resonance.^[1] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This effect is known as activation.

The resonance structures indicate that the increased electron density is localized specifically at the ortho and para positions. Consequently, incoming electrophiles are predominantly directed to these sites.^[1] The phenoxy group is therefore classified as a strongly activating, ortho, para-directing substituent. While both rings in phenoxybenzene are activated, substitution typically occurs on one ring first.

General Mechanism of Electrophilic Aromatic Substitution

The substitution process follows a well-established three-step mechanism:

- Generation of the Electrophile (E^+): A strong electrophile is generated from the reagents, often requiring a catalyst.[2]
- Formation of the Sigma Complex: The π -electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.
- Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[2]



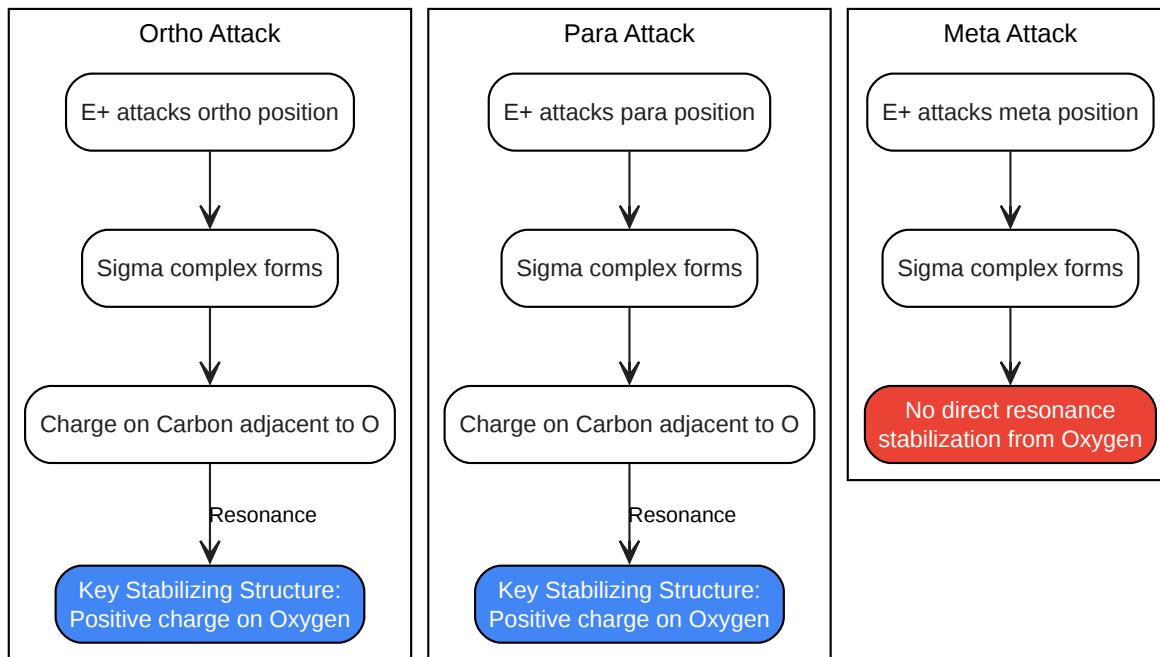
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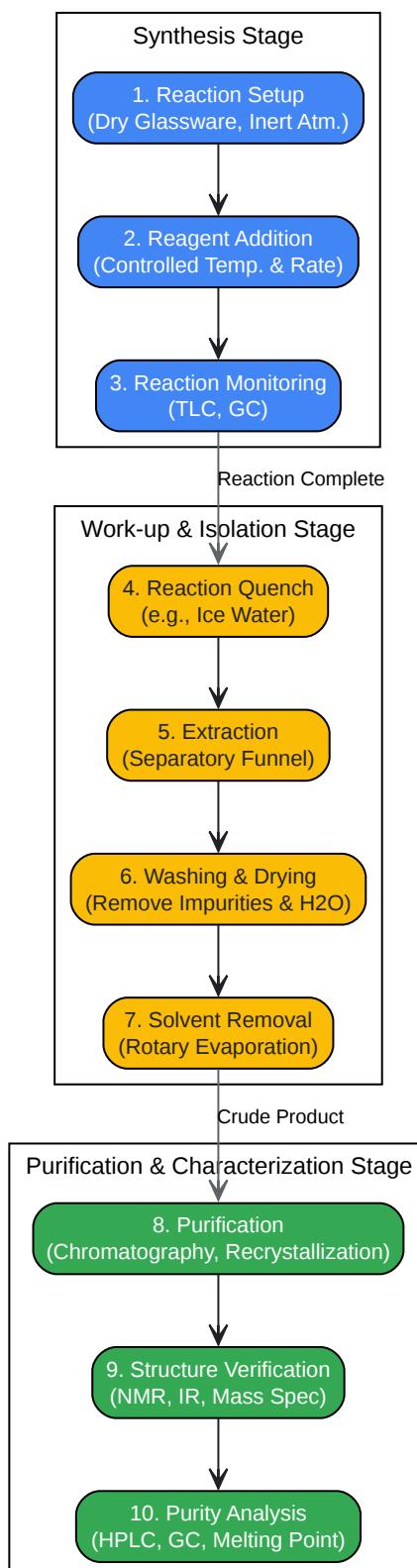
Caption: General mechanism of electrophilic aromatic substitution on phenoxybenzene.

The stability of the sigma complex determines the regioselectivity. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the

ether oxygen, significantly stabilizing the intermediate. This stabilization is not possible for meta attack, explaining the strong ortho, para preference.

Resonance Stabilization of Sigma Complex



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References

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- 2. Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS - PMC [pmc.ncbi.nlm.nih.gov]
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